Phenylacetylglutamine-d5
Description
Contextualization of Phenylacetyl-L-Glutamine as an Endogenous Human Metabolite
Phenylacetyl-L-Glutamine (PAGln) is a naturally occurring metabolite found in human urine and blood. wikipedia.orgfoodb.ca It is the product of the conjugation of phenylacetate (B1230308) and glutamine, a process that primarily takes place in the liver and kidneys. wikipedia.orgnih.gov Phenylacetate itself is largely derived from the microbial breakdown of the amino acid phenylalanine in the colon. medchemexpress.com The formation of PAGln is a significant pathway for the removal of nitrogenous waste, particularly in individuals with urea (B33335) cycle disorders where the primary pathway for nitrogen excretion is impaired. wikipedia.org
The synthesis of Phenylacetyl-L-Glutamine from phenylacetyl-CoA and L-glutamine is catalyzed by the enzyme glutamine N-acetyltransferase, which has been isolated from human liver mitochondria. wikipedia.orghmdb.ca While it is a normal component of human metabolism, this compound is not typically found in the excretory products of many other mammals, including rats, dogs, and horses. wikipedia.orghmdb.ca
Recent research has highlighted the association of altered Phenylacetyl-L-Glutamine levels with various health conditions. acs.org Elevated levels have been linked to cardiovascular and cerebrovascular diseases, as well as neurological disorders. nih.govacs.org For instance, it has been identified as a potential biomarker for cognitive impairment and may play a role in neurotransmitter modulation. acs.orgpubcompare.ai
Table 1: Key Details of Phenylacetyl-L-Glutamine
| Property | Detail | Source |
|---|---|---|
| Synonyms | NSC 203800, PAG, Phenylacetyl L-Gln | biomol.comcaymanchem.com |
| Molecular Formula | C13H16N2O4 | biomol.com |
| Formula Weight | 264.3 | biomol.com |
| Origin | End product of phenylalanine metabolism; microbial-mammalian co-metabolite | biomol.comcaymanchem.com |
| Metabolic Pathway | Formed by the conjugation of phenylacetate and glutamine | wikipedia.org |
| Location in Humans | Urine, Blood, Cytoplasm | wikipedia.orgfoodb.ca |
| Associated Conditions | Uremia, Urea Cycle Disorders, Cardiovascular Disease, Neurological Disorders | wikipedia.orgfoodb.caacs.org |
Significance of Deuterium (B1214612) Labeling in Phenylacetyl-d5 L-Glutamine for Isotopic Tracing and Quantitative Analysis
Phenylacetyl-d5 L-Glutamine is a stable isotope-labeled version of the endogenous metabolite, where five hydrogen atoms on the phenyl ring have been replaced with deuterium atoms. scbt.comusbio.net This isotopic labeling does not significantly alter the chemical properties of the molecule but provides a distinct mass signature that can be easily detected by mass spectrometry. lucerna-chem.ch This makes Phenylacetyl-d5 L-Glutamine an exceptional tool for a variety of applications in biochemical and metabolomic research. pubcompare.ai
The primary use of Phenylacetyl-d5 L-Glutamine is as an internal standard for the accurate quantification of its unlabeled counterpart, Phenylacetyl-L-Glutamine, in biological samples. pubcompare.ainih.gov In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), a known amount of the deuterated standard is added to a sample. nih.gov Because the labeled and unlabeled compounds behave almost identically during sample preparation and analysis, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. This allows for highly accurate and precise measurement of the endogenous metabolite's concentration. nih.gov
Furthermore, deuterium-labeled compounds like Phenylacetyl-d5 L-Glutamine are crucial for isotopic tracing and metabolic flux analysis. nih.govsymeres.com By introducing the labeled compound into a biological system, researchers can track its metabolic fate, providing insights into the dynamics of metabolic pathways. symeres.comcreative-proteomics.com This enables a deeper understanding of how metabolic networks are regulated and how they are altered in disease states. nih.gov The use of stable isotopes like deuterium is particularly advantageous for in vivo studies in humans because they are non-radioactive and safe. nih.gov
Table 2: Applications of Phenylacetyl-d5 L-Glutamine in Research
| Application | Description | Source |
|---|---|---|
| Internal Standard | Used for accurate quantification of Phenylacetyl-L-Glutamine in biological samples via mass spectrometry. | pubcompare.ainih.gov |
| Metabolic Research | Enables the study of metabolic pathways and the identification of drug metabolites. | lucerna-chem.chpubcompare.ai |
| Isotopic Tracing | Acts as a tracer to follow the metabolic fate of Phenylacetyl-L-Glutamine in biological systems. | nih.govsymeres.com |
| Biomarker Research | Utilized as a labeled biomarker for investigating metabolic age and its association with various diseases. | scbt.comusbio.net |
The Metabolic Journey of Phenylacetyl-L-Glutamine: From Microbes to Mammalian Excretion
Phenylacetyl-d5 L-Glutamine, a deuterated form of the endogenous metabolite Phenylacetyl-L-Glutamine, serves as a valuable tool in metabolic research. Understanding the biosynthetic and metabolic pathways of its non-labeled counterpart, Phenylacetyl-L-Glutamine, is crucial for interpreting studies that utilize this stable isotope-labeled compound. This article delves into the intricate journey of Phenylacetyl-L-Glutamine, from its microbial origins to its role in mammalian physiology and as a product of therapeutic interventions.
Microbial and Mammalian Synthesis of Phenylacetyl-L-Glutamine
The formation of Phenylacetyl-L-Glutamine is a multi-step process that involves both microbial and mammalian metabolic activities.
Microbial Origin and Amino Acid Fermentation
The initial steps of Phenylacetyl-L-Glutamine synthesis begin in the gut, where microbial fermentation of dietary amino acids, particularly phenylalanine, plays a pivotal role. acs.orgmedchemexpress.com Phenylalanine from dietary sources like meat and dairy products is converted by gut microbes into phenylacetic acid (PAA). acs.orgnih.gov This conversion happens in the colon through two main pathways involving thiamine (B1217682) pyrophosphate (TPP). acs.org
Gut bacteria first deaminate phenylalanine to produce phenylpyruvic acid (PPY). nih.gov Subsequently, PPY is converted to PAA through two distinct microbial enzymatic pathways: one catalyzed by phenylpyruvate:ferredoxin oxidoreductase (PPFOR) and the other by phenylpyruvate decarboxylase (PPDC). researchgate.net Major microorganisms involved in this production include Bacteroidetes, Firmicutes, Proteobacteria, and Staphylococcus aureus. acs.org Once formed, PAA enters the portal circulation and travels to the liver and kidneys. acs.orgnih.gov
Mammalian Phenylalanine Metabolism and Conjugation
In mammals, Phenylacetyl-L-Glutamine is primarily synthesized in the liver and kidneys. wikipedia.orgtga.gov.aueuropa.eu The process involves the conjugation of microbially-derived phenylacetic acid with the amino acid L-glutamine. wikipedia.orgfda.gov
The key enzymatic reaction in the formation of Phenylacetyl-L-Glutamine is the acetylation of L-glutamine with phenylacetyl-CoA. wikipedia.org This reaction is catalyzed by the enzyme phenylacetyl-CoA:L-glutamine N-acetyltransferase, also known as glutamine N-phenylacetyltransferase or simply phenylacetyltransferase. wikipedia.orgwikipedia.orgenzyme-database.org This enzyme has been isolated from human liver mitochondria. wikipedia.org The substrates for this reaction are phenylacetyl-CoA and L-glutamine, and the products are CoA and alpha-N-phenylacetyl-L-glutamine. wikipedia.orgwikipedia.org
The liver is a primary site for the metabolism of phenylacetate and its subsequent conjugation with glutamine. wikipedia.orgtga.gov.aufda.gov After its formation, Phenylacetyl-L-Glutamine is excreted from the body primarily through the kidneys in the urine. wikipedia.orgfda.gov In fact, Phenylacetyl-L-Glutamine is a normal constituent of human urine. hmdb.caacs.org
Physiological Significance of Phenylacetyl-L-Glutamine Formation
The production of Phenylacetyl-L-Glutamine serves important physiological roles, particularly in nitrogen metabolism and as a product of certain therapeutic drugs.
Contribution to Nitrogen Waste Removal
Phenylacetyl-L-Glutamine provides an alternative pathway for the removal of waste nitrogen from the body, which is especially important in conditions where the normal urea cycle is impaired. wikipedia.orgnih.gov Each molecule of Phenylacetyl-L-Glutamine contains two moles of nitrogen, making it comparable to urea in its capacity to excrete nitrogen. europa.eufda.gov In individuals with urea cycle disorders or hyperammonemia, the production of Phenylacetyl-L-Glutamine helps to reduce elevated levels of ammonia (B1221849) and glutamine in the blood. wikipedia.orgfda.govpatsnap.com
Metabolic Product of Therapeutic Compounds
Phenylacetyl-L-Glutamine is a major metabolite of therapeutic compounds such as sodium phenylbutyrate and glycerol (B35011) phenylbutyrate. wikipedia.orgfda.gov Sodium phenylbutyrate is a pro-drug that is rapidly metabolized to phenylacetate. tga.gov.aufda.gov This phenylacetate then conjugates with glutamine to form Phenylacetyl-L-Glutamine, which is then excreted by the kidneys. europa.eufda.gov Within 24 hours, approximately 80-100% of an administered dose of sodium phenylbutyrate is excreted in the urine as Phenylacetyl-L-Glutamine. wikipedia.orgfda.gov This metabolic pathway is the basis for the use of these drugs in treating urea cycle disorders. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-amino-5-oxo-2-[[2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c14-11(16)7-6-10(13(18)19)15-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,17)(H,18,19)/t10-/m0/s1/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLIEFSWGNOPJJ-CJMNRESHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)N[C@@H](CCC(=O)N)C(=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90547792 | |
| Record name | N~2~-[(~2~H_5_)Phenylacetyl]-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90547792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331909-01-3 | |
| Record name | N~2~-[(~2~H_5_)Phenylacetyl]-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90547792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthetic and Metabolic Pathways of Phenylacetyl L Glutamine in Biological Systems
Interspecies Differences in Phenylacetyl-L-Glutamine Metabolism
The metabolic fate of phenylacetic acid, the precursor to Phenylacetyl-L-Glutamine, exhibits notable divergence across various species. Phenylacetyl-d5 L-Glutamine, a stable isotope-labeled version of the natural metabolite, serves as a crucial tool in metabolic research, enabling precise tracking of these complex biochemical transformations. pubcompare.aiscbt.com The study of its formation and excretion reveals significant interspecies differences in amino acid conjugation pathways.
The biosynthesis of Phenylacetyl-L-Glutamine is a two-step process. nih.govacs.org First, gut microbes in the colon convert dietary phenylalanine into phenylacetic acid (PAA). acs.orgnih.gov This microbial production of PAA is a common feature in humans and other vertebrates. acs.org Following its absorption into the portal circulation, PAA is transported to the liver and kidneys for further metabolism. nih.govacs.org It is in this second step—the conjugation of PAA—that metabolic pathways diverge significantly among mammals. nih.govacs.org
In humans and other primates, PAA is predominantly conjugated with the amino acid L-glutamine. caymanchem.com This reaction, which forms Phenylacetyl-L-Glutamine, is catalyzed by the enzyme glutamine N-acetyl transferase, which has been isolated from human liver mitochondria. wikipedia.orghmdb.ca Consequently, Phenylacetyl-L-Glutamine is a normal constituent found in human urine. wikipedia.orghmdb.ca
In contrast, most other mammals utilize a different amino acid for conjugation. In rodents, such as rats, PAA is primarily conjugated with glycine (B1666218) to form phenylacetylglycine. nih.govacs.org This metabolic preference means that Phenylacetyl-L-Glutamine is not typically found in the excretory materials of rats. wikipedia.orghmdb.ca This pattern extends to a wide range of other mammals, including dogs, cats, monkeys, sheep, and horses, where phenylacetylglycine is the corresponding major end product of phenylalanine metabolism rather than Phenylacetyl-L-Glutamine. caymanchem.comwikipedia.orghmdb.ca
The primary distinction in the metabolic processing of phenylacetic acid between humans and many other mammals lies in the specific amino acid—glutamine or glycine—used for conjugation. This is attributed to the presence of distinct enzymes, namely glutamine N-acetyl transferase in humans versus glycine-N-acyltransferase in other species. hmdb.ca
Table 1: Interspecies Differences in Phenylacetic Acid Conjugation
| Species | Primary Conjugation Amino Acid | Primary Metabolite |
| Humans | L-Glutamine | Phenylacetyl-L-Glutamine caymanchem.comwikipedia.orghmdb.ca |
| Primates | L-Glutamine | Phenylacetyl-L-Glutamine caymanchem.com |
| Rodents (e.g., Rats) | Glycine | Phenylacetylglycine nih.govacs.org |
| Dogs | Glycine | Phenylacetylglycine caymanchem.comwikipedia.orghmdb.ca |
| Cats | Glycine | Phenylacetylglycine caymanchem.comwikipedia.orghmdb.ca |
| Sheep | Glycine | Phenylacetylglycine caymanchem.comwikipedia.orghmdb.ca |
| Horses | Glycine | Phenylacetylglycine caymanchem.comwikipedia.orghmdb.ca |
Advanced Research Methodologies Utilizing Phenylacetyl D5 L Glutamine
Application as a Stable Isotope Internal Standard in Quantitative Metabolomics
In quantitative metabolomics, which involves the measurement of metabolite concentrations, Phenylacetyl-d5 L-Glutamine is frequently employed as a stable isotope internal standard. pubcompare.ainih.gov This application is especially prominent in studies utilizing mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. pubcompare.ai The high isotopic purity and precise deuteration of Phenylacetyl-d5 L-Glutamine contribute to its reliability and superior performance in these analytical methods. pubcompare.ai
Deuterated internal standards are compounds in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. clearsynth.com In mass spectrometry, this isotopic labeling allows researchers to easily differentiate between the internal standard and the naturally occurring (unlabeled) analyte of interest. clearsynth.com The key principle is that the deuterated standard is chemically almost identical to the analyte and thus behaves similarly during sample preparation and analysis. lgcstandards.com
The use of a deuterated internal standard helps to correct for variations that can occur during the analytical process, such as:
Matrix Effects: Complex biological samples contain various substances that can interfere with the ionization of the analyte, either suppressing or enhancing the signal. clearsynth.comtexilajournal.com A deuterated internal standard, being chemically similar, experiences similar matrix effects, allowing for accurate correction. clearsynth.com
Extraction Inefficiency: Not all of the analyte may be recovered during the sample preparation steps. The deuterated standard helps to account for these losses. scispace.com
Instrumental Variability: Fluctuations in the performance of the mass spectrometer can affect the signal intensity. The ratio of the analyte signal to the internal standard signal remains constant, thus compensating for this variability. texilajournal.com
By adding a known amount of the deuterated internal standard to the sample, researchers can accurately quantify the concentration of the unlabeled analyte by comparing the signal intensities of the two. clearsynth.com This method significantly improves the precision and accuracy of quantitative analysis. clearsynth.comtexilajournal.com
Role in Targeted Metabolite Quantification Protocols
Phenylacetyl-d5 L-Glutamine plays a significant role in targeted metabolomics, where the focus is on quantifying specific, known metabolites. nih.gov For instance, it has been used in targeted liquid chromatography-mass spectrometry (LC-MS) analysis to quantify the levels of its unlabeled counterpart, Phenylacetylglutamine (B1677654) (PAGln), in plasma samples. nih.gov
In a study investigating potential metabolic biomarkers for ischemic stroke, researchers used Phenylacetyl-d5 L-Glutamine as an internal standard to precisely measure PAGln concentrations. nih.gov This allowed them to confirm that plasma levels of PAGln were significantly elevated in patients with ischemic stroke compared to healthy individuals. nih.gov Such targeted quantification is crucial for validating potential biomarkers and understanding their association with disease states. nih.govresearchgate.net
The use of Phenylacetyl-d5 L-Glutamine ensures the accuracy of these measurements, which is essential for establishing reliable diagnostic or prognostic indicators. wikipedia.orgnih.gov
Integration into Multi-Omics Data Analysis Pipelines
The data generated using Phenylacetyl-d5 L-Glutamine as an internal standard can be integrated into multi-omics data analysis pipelines. mdpi.com These pipelines combine data from different "omics" fields, such as metabolomics, genomics, transcriptomics, and proteomics, to provide a more comprehensive and systems-level understanding of biological processes. nih.govbiorxiv.org
For example, quantitative metabolomic data, made robust by the use of stable isotope standards like Phenylacetyl-d5 L-Glutamine, can be correlated with gene expression data (transcriptomics) or protein abundance data (proteomics). This integration can help to elucidate the underlying genetic and molecular mechanisms that lead to observed metabolic changes. Software tools and platforms are available that facilitate the interactive exploration and analysis of such multi-omics datasets. mdpi.com
By integrating quantitative data on metabolites like Phenylacetylglutamine with other omics data, researchers can gain deeper insights into metabolic pathways and their regulation in various physiological and pathological conditions. biorxiv.org This approach is powerful for identifying novel biomarkers, understanding disease mechanisms, and discovering potential therapeutic targets.
Analytical Approaches for Phenylacetyl D5 L Glutamine Quantification in Biological Samples
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
LC-MS/MS is the preferred bioanalytical technique for the quantification of Phenylacetylglutamine (B1677654) in biological matrices, utilizing Phenylacetyl-d5 L-Glutamine as an internal standard. nih.govpubcompare.ai This approach combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov A stable isotope internal standard strategy based on LC-MS/MS is used to quantify the concentration of Phenylacetylglutamine in plasma samples. nih.gov
The effective preparation of samples from complex biological fluids like plasma is essential to remove interfering substances, such as proteins, and to concentrate the analyte of interest. A common and effective strategy is protein precipitation. nih.gov
A published method for extracting Phenylacetylglutamine from plasma involves the following steps:
An acetonitrile (B52724) solution containing a known concentration of the internal standard, Phenylacetyl-d5 L-Glutamine (e.g., 80 ng/mL), is added to a plasma sample (e.g., 200 μL of plasma with 650 μL of the acetonitrile solution). nih.gov
The mixture is subjected to centrifugation to pellet the precipitated proteins. nih.gov
The resulting supernatant, which contains the analyte and the internal standard, is collected. nih.gov
The supernatant is then evaporated to dryness, often under a stream of nitrogen gas. nih.gov
Finally, the dried residue is resuspended in a solution compatible with the LC-MS system, such as deionized water, before injection for analysis. nih.gov
For general analysis of amino acids in plasma, a deproteinization step using sulfosalicylic acid has also been described, followed by dilution with an internal standard solution. thermofisher.com The optimal volume for serum or EDTA plasma samples is noted as 200 µL, which allows for potential reanalysis. bevital.no
Chromatographic separation is optimized to resolve Phenylacetylglutamine and its deuterated internal standard from other matrix components, ensuring accurate measurement. Reversed-phase chromatography is commonly employed for this purpose. nih.govnih.gov A study utilized an ACQUITY UPLC HSS T3 column (2.1 × 100 mm) for the separation. nih.gov The parameters for a successful chromatographic separation are detailed in the table below. nih.gov
Table 1: Optimized Chromatographic Separation Parameters
| Parameter | Setting |
|---|---|
| System | ACQUITY UPLC I-Class |
| Column | ACQUITY UPLC HSS T3 (2.1 × 100 mm) |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 μL |
| Gradient Elution | 0-1.0 min: 2% B1.0-2.5 min: 50% B2.5-5.0 min: 2% B |
Tandem mass spectrometry is used for detection, operating in a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov This involves isolating a specific precursor ion (the molecular ion of the compound) and then fragmenting it to produce a characteristic product ion. The specific transition from the precursor to the product ion is monitored, providing excellent selectivity. nih.gov
For Phenylacetylglutamine and its d5-labeled internal standard, detection is typically performed in positive ion mode using an electrospray ionization (ESI) source. nih.gov The characteristic ion transition for Phenylacetyl-d5 L-Glutamine is from a precursor ion with a mass-to-charge ratio (m/z) of 270.0 to a product ion of m/z 130.2. nih.gov
Table 2: Mass Spectrometric Detection Settings
| Parameter | Setting |
|---|---|
| System | Xevo TQD |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 650 L/h |
| Collision Energy (PAGln) | 18 V |
| Ion Transition (PAGln) | m/z 265.2 → 130.5 |
| Ion Transition (PAGln-d5) | m/z 270.0 → 130.2 |
Methodological Validation and Performance Assessment
A rigorous methodological validation is necessary to ensure that the analytical method is reliable, reproducible, and accurate for its intended purpose. clearsynth.comclearsynth.com Validation studies for LC-MS/MS methods that quantify metabolites like Phenylacetylglutamine using a deuterated internal standard typically assess several key performance characteristics. nih.govresearchgate.net
Key validation parameters include:
Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the instrument response over a defined range. nih.gov
Accuracy: The accuracy reflects how close the measured value is to the true value. In validated methods, accuracy is often within ±15% of the nominal value. researchgate.net
Precision: This assesses the degree of scatter between repeated measurements. It is usually reported as the relative standard deviation (RSD), with acceptance criteria for both intra-day and inter-day precision typically being less than 15%. nih.govresearchgate.net
Recovery: This measures the efficiency of the extraction process from the biological matrix. Methods for similar analytes report recoveries of over 90%. nih.govresearchgate.net
Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. nih.gov For the simultaneous determination of Phenylacetylglutamine and other metabolites, an LOQ of 100 ng/mL has been reported. nih.gov
The use of Phenylacetyl-d5 L-Glutamine as an internal standard is fundamental to achieving the high levels of precision and accuracy required in these validated assays. pubcompare.ainih.gov
Research Applications and Foundational Insights Derived from Phenylacetyl D5 L Glutamine Studies
Investigation of Metabolic Flux and Pathway Analysis
Metabolic flux analysis is a critical methodology for elucidating the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as Phenylacetyl-d5 L-Glutamine, is central to these investigations, enabling researchers to follow the metabolic fate of specific molecules.
Deuterium-labeled analogs of glutamine are instrumental in tracing its metabolic pathways. While direct studies focusing exclusively on Phenylacetyl-d5 L-Glutamine for metabolic flux are specific, the principles of using deuterium-labeled compounds are well-established. For instance, deuterium-labeled glucose and acetate (B1210297) have been used to investigate kinetic isotope effects and label loss in vivo, providing a framework for how Phenylacetyl-d5 L-Glutamine would be utilized researchgate.net.
The deuterium (B1214612) label on the phenylacetyl moiety allows for the precise tracking of the entire molecule. When Phenylacetyl-d5 L-Glutamine is introduced into a biological system, the deuterated phenylacetyl group remains attached to the glutamine. This enables researchers to differentiate the administered compound and its downstream metabolites from the endogenous, non-labeled molecules. This is particularly valuable in studying the dynamics of glutamine conjugation and excretion.
In broader metabolic studies, isotopically labeled glutamine, such as ¹³C-labeled glutamine, is used to trace the contribution of glutamine's carbon and nitrogen to various metabolic pathways, including the tricarboxylic acid (TCA) cycle and lipogenesis nih.govmdpi.comresearchgate.net. The use of a deuterated label in Phenylacetyl-d5 L-Glutamine offers an alternative and complementary approach to these studies, particularly when investigating the pharmacokinetics of drugs that are metabolized into phenylacetate (B1230308) and subsequently conjugated with glutamine nih.gov.
The stability of the deuterium label also makes it suitable for use in advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allowing for the sensitive and specific detection of the labeled molecule and its metabolites researchgate.net. This has been demonstrated in studies using deuterium and fluorine-18 (B77423) dual-isotope-labeled fluoroglutamine for PET imaging, where the deuterium labeling improved in vivo stability nih.govresearchgate.net.
Phenylacetyl-L-Glutamine as a Research Biomarker
Phenylacetyl-L-Glutamine has emerged as a significant biomarker in various fields of research. While many studies focus on the non-labeled form, the use of Phenylacetyl-d5 L-Glutamine as an internal standard in analytical methods is crucial for the accurate quantification of the endogenous biomarker.
Studies have shown that urinary concentrations of Phenylacetyl-L-Glutamine increase with age caymanchem.com. Research in both Taiwanese and American populations has indicated that microbial-mammalian co-metabolites, including Phenylacetyl-L-Glutamine, are dominant features of the age-associated urinary metabolic phenotype caymanchem.com. Furthermore, metabolic signatures of extreme longevity in Northern Italian centenarians have revealed a complex remodeling of lipids, amino acids, and gut microbiota metabolism, with Phenylacetyl-L-Glutamine being one of the metabolites of interest caymanchem.com.
| Study Population | Key Finding Regarding Phenylacetyl-L-Glutamine | Reference |
| Taiwanese and American Populations | Urinary concentrations increase with age, dominating the age-associated metabolic phenotype. | caymanchem.com |
| Northern Italian Centenarians | Part of the metabolic signature of extreme longevity, indicating remodeling of gut microbiota metabolism. | caymanchem.com |
Phenylacetyl-L-Glutamine is a product of co-metabolism between the gut microbiota and the host. Dietary phenylalanine is converted to phenylacetic acid by gut microbes acs.orgnih.gov. Phenylacetic acid then enters circulation and is conjugated with glutamine in the liver and kidneys to form Phenylacetyl-L-Glutamine acs.orgresearchgate.net. This metabolite has been linked to various health and disease states.
Elevated levels of Phenylacetyl-L-Glutamine have been associated with cardiovascular and cerebrovascular diseases acs.orgresearchgate.net. It has been shown to enhance platelet activation, which can contribute to thrombosis acs.orgresearchgate.net. The gut microbes involved in the production of phenylacetic acid include those from the Lachnospiraceae family researchgate.net.
Phenylacetyl-L-Glutamine has been identified as a potential biomarker in various diseases, particularly in renal and neurological contexts.
In the context of renal disease , Phenylacetyl-L-Glutamine is considered a uremic toxin that accumulates in chronic kidney disease (CKD) wikipedia.org. High levels in the blood are used as a determinant of mortality in CKD patients wikipedia.org. It has also been suggested as an early marker for renal function decline mdpi.com. Studies have shown a significant negative correlation between serum Phenylacetyl-L-Glutamine levels and estimated glomerular filtration rate (eGFR) mdpi.com.
| Disease Context | Role of Phenylacetyl-L-Glutamine | Key Findings | References |
| Chronic Kidney Disease (CKD) | Uremic toxin | Accumulates in the blood and is a mortality determinant. | wikipedia.org |
| Renal Function Decline | Early biomarker | May indicate early renal decline. | mdpi.com |
In neurological contexts , altered levels of Phenylacetyl-L-Glutamine have been associated with cognitive impairment. One study identified dysregulated Phenylacetyl-L-Glutamine as a potential biomarker for lead-induced cognitive impairment acs.org. It has also been linked to memory and executive functioning impairment in patients with renal disorders undergoing dialysis acs.org. Furthermore, higher levels have been observed in patients with acute ischemic stroke and are being investigated as a potential indicator for stroke recurrence researchgate.netnih.gov.
| Neurological Context | Association with Phenylacetyl-L-Glutamine | Key Findings | References |
| Lead-Induced Cognitive Impairment | Potential biomarker | Dysregulated levels observed. | acs.org |
| Stroke | Potential biomarker for onset and recurrence | Higher levels seen in patients with acute ischemic stroke. | researchgate.net |
Fundamental Biochemical Research on Amino Acid Conjugation Mechanisms
The conjugation of phenylacetate with glutamine is a key biochemical process for the detoxification and excretion of phenylacetate reactome.org. Phenylacetyl-d5 L-Glutamine is an invaluable tool for studying the mechanisms of this amino acid conjugation.
The reaction is catalyzed by the enzyme glutamine N-acyltransferase, which is found in liver mitochondria . The use of Phenylacetyl-d5 L-Glutamine allows researchers to trace the kinetics of this enzymatic reaction with high precision. By using the deuterated substrate, the formation of the product can be accurately quantified by mass spectrometry, distinguishing it from any endogenous Phenylacetyl-L-Glutamine.
This is particularly important in studying conditions with defects in the urea (B33335) cycle, where this alternative pathway for nitrogen excretion becomes critical reactome.org. The administration of compounds like phenylbutyrate, which is metabolized to phenylacetate, relies on the efficient conjugation with glutamine to form phenylacetylglutamine (B1677654) for excretion nih.govwikipedia.org. Phenylacetyl-d5 L-Glutamine can be used to investigate the capacity and efficiency of this pathway in both healthy individuals and in patients with metabolic disorders.
Future Directions and Emerging Research Avenues for Phenylacetyl D5 L Glutamine
Expansion of Metabolomic Profiling Applications for Comprehensive Metabolic Fingerprinting
The use of Phenylacetyl-d5 L-Glutamine is poised for significant expansion in metabolomic profiling, which aims to create a comprehensive "fingerprint" of metabolites in a biological sample. Currently, its main role is to ensure the accurate and reproducible measurement of PAGln, a metabolite implicated in conditions such as uremia, urea (B33335) cycle disorders, and cardiovascular diseases hmdb.cawikipedia.orgsigmaaldrich.com. Phenylacetyl-d5 L-Glutamine is described as a labeled biomarker for metabolic age, indicating its utility in studies related to aging and metabolic health scbt.com.
Future applications will likely involve incorporating the quantification of PAGln into larger metabolomic panels to investigate a broader range of diseases. For example, altered levels of PAGln have been correlated with the progression of stroke, neurological disorders, and cognitive impairment nih.gov. By providing a reliable method for quantifying PAGln, Phenylacetyl-d5 L-Glutamine enables researchers to explore its potential as a biomarker in these and other conditions. This expansion will contribute to more detailed metabolic fingerprints, enhancing the understanding of complex disease pathophysiologies and potentially identifying new therapeutic targets nih.gov.
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity
The development of advanced analytical methods is a key avenue for future research involving Phenylacetyl-d5 L-Glutamine. Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and effective technique for quantifying PAGln, using Phenylacetyl-d5 L-Glutamine as a stable isotope internal standard nih.gov. This approach offers high specificity by monitoring unique mass transitions for both the labeled and unlabeled compounds. For instance, in one method, the characteristic ion pairs for PAGln and Phenylacetyl-d5 L-Glutamine were m/z 265.2 → 130.5 and m/z 270.0 → 130.2, respectively nih.gov.
Emerging research focuses on refining these techniques to achieve even greater sensitivity and specificity. This includes the development of new derivatization strategies to improve ionization efficiency and chromatographic separation, allowing for the detection of extremely low concentrations of the metabolite in various biological matrices researchgate.net. Furthermore, adapting methods used for other deuterated amino acid analogs could enhance analytical protocols nih.gov. Another promising direction is the exploration of deuterium's kinetic isotope effect to improve the in vivo stability of metabolic tracers nih.gov. While Phenylacetyl-d5 L-Glutamine is used as an internal standard, future research could focus on creating novel deuterated tracers that are more resistant to metabolic degradation, allowing for more accurate flux analysis over longer periods.
Elucidation of Complex Metabolic Interactions and Regulatory Networks
Phenylacetyl-d5 L-Glutamine has significant potential as a tool for untangling complex metabolic interactions, particularly those involving the gut microbiome and host metabolism. PAGln is a meta-organismal metabolite, produced through the combined actions of gut bacteria and host enzymes nih.gov. Future research can move beyond using Phenylacetyl-d5 L-Glutamine solely as a quantification standard and utilize it, or its deuterated precursors, as a tracer to study the dynamics of this pathway.
Potential for Mechanistic Studies in Various Biological Systems
A significant future direction lies in using Phenylacetyl-d5 L-Glutamine to facilitate mechanistic studies that explore the precise biological role of PAGln. Recent studies have identified PAGln not just as a biomarker but as a bioactive molecule. For example, elevated plasma levels of PAGln have been identified as a risk factor for stroke recurrence nih.gov. In another study, PAGln was found to enhance cardiomyocyte death following a myocardial infarction by interacting with the β1-adrenergic receptor nih.gov.
Phenylacetyl-d5 L-Glutamine is an essential tool for these mechanistic investigations. It allows for the accurate quantification of PAGln in in vivo and in vitro experimental models, enabling researchers to correlate metabolite levels with specific cellular responses or disease outcomes nih.gov. Future studies could use this tool to:
Investigate the downstream signaling pathways activated by PAGln's interaction with receptors.
Assess how therapeutic interventions affect PAGln production and its pathological effects in preclinical models of cardiovascular and neurological diseases.
Explore the role of PAGln in other biological systems where glutamine metabolism and microbial-host interactions are important, such as in certain types of cancer mdpi.com.
By enabling precise measurement, Phenylacetyl-d5 L-Glutamine will continue to be indispensable for elucidating the mechanisms through which its endogenous counterpart influences health and disease.
Referenced Compounds
| Compound Name | Molecular Formula | Molecular Weight |
| Phenylacetyl-d5 L-Glutamine | C13H11D5N2O4 | 269.31 g/mol |
| Phenylacetyl L-Glutamine | C13H16N2O4 | 264.28 g/mol |
| Phenylacetate (B1230308) | C8H8O2 | 136.15 g/mol |
| L-Glutamine | C5H10N2O3 | 146.14 g/mol |
Research Findings on Phenylacetylglutamine (B1677654) (PAGln)
| Research Area | Key Findings | Implication | Relevant citations |
| Cardiovascular Disease | PAGln enhances MI-induced myocardial injury and cardiomyocyte death. | PAGln may be a therapeutic target for improving outcomes after a myocardial infarction. | nih.gov |
| Stroke | Elevated plasma PAGln levels were associated with stroke recurrence. | PAGln may serve as a potential biomarker for predicting the risk of recurrent stroke. | nih.gov |
| Metabolism | PAGln is a gut-microbiome-derived uremic toxin and a metabolite that accumulates in uremia. | PAGln is a key indicator of nitrogen waste excretion and is linked to kidney function and gut health. | hmdb.casigmaaldrich.com |
| Cellular Interaction | PAGln directly interacts with and signals through the β1-adrenergic receptor. | This provides a specific mechanism for how PAGln can exert effects on heart cells. | nih.gov |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing and characterizing Phenylacetyl-d5 L-Glutamine for research use?
- Synthesis : The compound is synthesized by conjugating deuterated phenylacetic acid (with five deuterium atoms, d5) to L-glutamine via an amide bond. This reaction typically involves coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous conditions to ensure high yield and isotopic integrity .
- Characterization : Confirm purity (>95%) using HPLC with UV detection (λ = 254 nm). Structural validation requires mass spectrometry (MS) for molecular weight confirmation (269.31 g/mol) and nuclear magnetic resonance (NMR) spectroscopy to verify deuterium incorporation and stereochemistry .
Q. What standardized protocols exist for incorporating Phenylacetyl-d5 L-Glutamine into metabolic flux studies?
- Isotopic Tracer Design : Use the deuterated compound as a stable isotope tracer in cell culture or animal models to track glutamine metabolism. Optimize dosing to minimize isotopic dilution effects (e.g., 0.1–1 mM in vitro) .
- Sample Preparation : Quench metabolic activity rapidly (e.g., liquid nitrogen snap-freezing), extract metabolites using methanol:water (80:20), and analyze via LC-MS/MS with multiple reaction monitoring (MRM) for quantitative detection of deuterated vs. non-deuterated species .
Advanced Research Questions
Q. How can researchers mitigate isotopic interference or kinetic isotope effects (KIEs) when using Phenylacetyl-d5 L-Glutamine in metabolic studies?
- Experimental Controls : Include parallel experiments with non-deuterated Phenylacetyl-L-glutamine to distinguish between metabolic outcomes caused by KIEs vs. biological effects. Monitor deuterium loss via mass isotopomer distribution analysis (MIDA) .
- Validation : Cross-validate findings with complementary techniques, such as 13C-glutamine tracing, to confirm pathway-specific activity (e.g., TCA cycle vs. nucleotide biosynthesis) .
Q. What methodologies resolve contradictions in data linking Phenylacetyl-d5 L-Glutamine to gut microbiota-host co-metabolism?
- Multi-Omics Integration : Combine metabolomics (LC-MS) with metagenomics to correlate microbial phenylacetic acid production (from aromatic amino acids) with host conjugation to glutamine. Use linear regression models to identify significant associations between metabolite levels and microbial taxa .
- Inhibitor Studies : Administer antibiotics (e.g., vancomycin) to suppress gut microbiota and assess changes in deuterated metabolite abundance, confirming microbial contribution to the pathway .
Q. How does Phenylacetyl-d5 L-Glutamine enable mechanistic insights into cancer cell metabolic reprogramming (e.g., the Warburg effect)?
- Hypothesis Testing : Compare deuterated glutamine utilization in cancer vs. normal cells under hypoxia. Measure ATP yield (via Seahorse assays) and biomass incorporation (e.g., purine/pyrimidine synthesis) to test if the Warburg effect prioritizes anabolic over catabolic metabolism .
- Pathway Inhibition : Use glutaminase inhibitors (e.g., CB-839) with deuterated tracers to quantify compensatory pathways (e.g., reductive carboxylation) via 2-hydroxyglutarate detection .
Methodological Best Practices
- Reproducibility : Document deuterium enrichment levels (e.g., ≥98% via MS) and batch-specific CoA (Certificate of Analysis) to ensure consistency across experiments .
- Data Interpretation : Normalize deuterated metabolite levels to total cellular glutamine pools and account for matrix effects in MS using internal standards (e.g., 15N-glutamine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
